molecular formula C19H13F3N2O4 B2552878 Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate CAS No. 946360-22-1

Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate

Cat. No.: B2552878
CAS No.: 946360-22-1
M. Wt: 390.318
InChI Key: NVQSOGAEQVJXAO-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H13F3N2O4 and its molecular weight is 390.318. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development

Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate and its derivatives have been explored for their potential as radioligands in positron emission tomography (PET) imaging. Specifically, novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo, showing high specific binding to PBR in various organs and suggesting promise for PBR imaging with PET (Matarrese et al., 2001).

Antibacterial Activity

Compounds related to this compound, such as optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives, have been synthesized and demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential in developing new antibacterial agents (Lingaiah et al., 2012).

Antimicrobial Agents

Derivatives of this compound have been synthesized and tested for antimicrobial activity. For example, novel pyrazolo[3,4-d]pyrimidine derivatives, designed from the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline, showed significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Holla et al., 2006).

Structural Studies

Research into the structure and spectroscopy of related compounds, such as cross-conjugated and pseudo-cross-conjugated quinolinium-ethynyl-benzoate mesomeric betaines, provides insight into their chemical and spectroscopic behaviors. These studies contribute to a deeper understanding of their structural properties and potential applications in various fields (Batsyts et al., 2018).

Cytotoxic Activity

Quinoline derivatives have been explored for their cytotoxic activity against cancer cells. For instance, a series of mono- and dimeric N-methylquindoline carboxamides showed potent cytotoxicity against several cancer cell lines, indicating their potential utility in cancer treatment (Chen et al., 2002).

Safety and Hazards

The safety and hazards associated with “Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate” are not specified in the search results .

Properties

IUPAC Name

methyl 4-[[4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c1-28-18(27)10-5-7-11(8-6-10)24-17(26)13-9-23-15-12(16(13)25)3-2-4-14(15)19(20,21)22/h2-9H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSOGAEQVJXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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